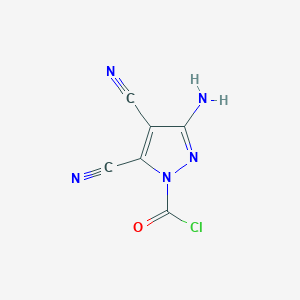
3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, is characterized by the presence of amino, cyano, and carbonyl chloride functional groups, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 3-Amino-4,5-dicyano-1H-pyrazole with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is maintained at a low temperature (0°C) to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of the amino group.
Sodium Hydride (NaH): Used as a base in substitution reactions.
Hydrogen Peroxide (H₂O₂): Used for oxidation reactions.
Major Products Formed
Amides: Formed by the substitution of the carbonyl chloride group with amines.
Esters: Formed by the substitution of the carbonyl chloride group with alcohols.
Thioesters: Formed by the substitution of the carbonyl chloride group with thiols.
Scientific Research Applications
3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,5-dicyano-1H-pyrazole: Lacks the carbonyl chloride group, making it less reactive in substitution reactions.
3-Amino-1-methyl-1H-pyrazole: Contains a methyl group instead of the cyano groups, leading to different reactivity and applications
Uniqueness
3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride is unique due to the presence of both cyano and carbonyl chloride groups, which provide a combination of electrophilic and nucleophilic sites. This dual reactivity makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
CAS No. |
89875-96-7 |
|---|---|
Molecular Formula |
C6H2ClN5O |
Molecular Weight |
195.56 g/mol |
IUPAC Name |
3-amino-4,5-dicyanopyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H2ClN5O/c7-6(13)12-4(2-9)3(1-8)5(10)11-12/h(H2,10,11) |
InChI Key |
WOHJUASXYMLYAU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N(N=C1N)C(=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


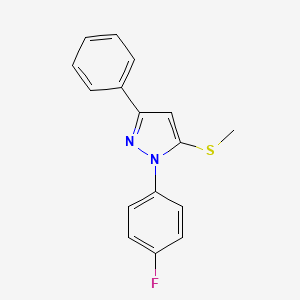
![2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate](/img/structure/B12865655.png)
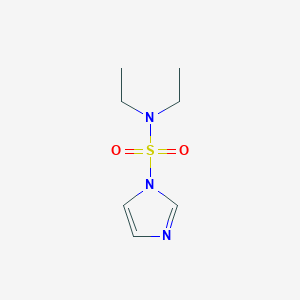
![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)

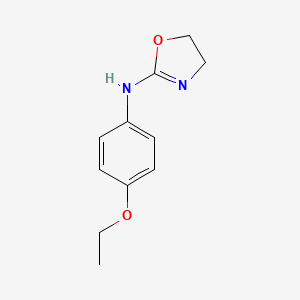

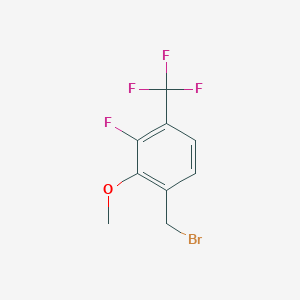
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12865716.png)
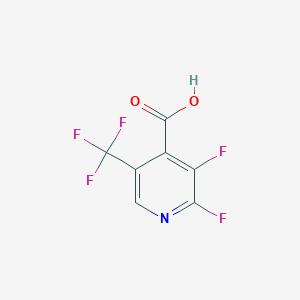

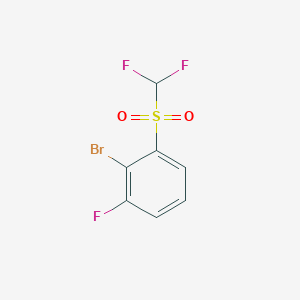
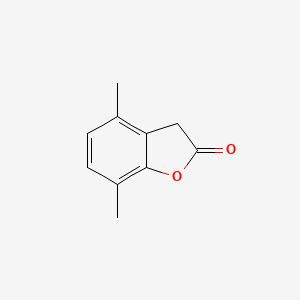
![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)
